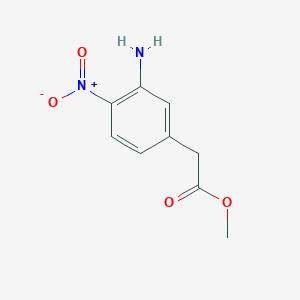
Methyl 2-(3-amino-4-nitrophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-amino-4-nitrophenyl)acetate is an organic compound with the molecular formula C9H10N2O4 It is a derivative of phenylacetic acid, featuring both amino and nitro functional groups on the aromatic ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-4-nitrophenyl)acetate typically involves the nitration of methyl 2-phenylacetate followed by a reduction process. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the desired position on the aromatic ring. The subsequent reduction of the nitro group to an amino group can be carried out using reducing agents such as iron powder in the presence of hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
化学反応の分析
Types of Reactions
Methyl 2-(3-amino-4-nitrophenyl)acetate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: this compound can be reduced to Methyl 2-(3-amino-4-aminophenyl)acetate.
Oxidation: Oxidation can yield Methyl 2-(3-nitroso-4-nitrophenyl)acetate.
Substitution: Halogenation can produce Methyl 2-(3-amino-4-halogeno-phenyl)acetate.
科学的研究の応用
Methyl 2-(3-amino-4-nitrophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Methyl 2-(3-amino-4-nitrophenyl)acetate involves its interaction with specific molecular targets. The amino and nitro groups on the aromatic ring can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Similar Compounds
Methyl 2-(4-amino-3-nitrophenyl)acetate: Similar structure but with different positions of the amino and nitro groups.
Methyl 3-nitro-4-aminophenylacetate: Another isomer with the nitro and amino groups in different positions.
Benzeneacetic acid, 4-amino-3-nitro-, methyl ester: A compound with a similar backbone but different functional group positions.
Uniqueness
Methyl 2-(3-amino-4-nitrophenyl)acetate is unique due to the specific arrangement of the amino and nitro groups on the aromatic ring. This arrangement can influence its reactivity and interactions with other molecules, making it distinct from its isomers and other similar compounds.
特性
分子式 |
C9H10N2O4 |
|---|---|
分子量 |
210.19 g/mol |
IUPAC名 |
methyl 2-(3-amino-4-nitrophenyl)acetate |
InChI |
InChI=1S/C9H10N2O4/c1-15-9(12)5-6-2-3-8(11(13)14)7(10)4-6/h2-4H,5,10H2,1H3 |
InChIキー |
SLCYRCVNPORUGK-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=CC(=C(C=C1)[N+](=O)[O-])N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![3-((6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13534028.png)
![Methyl 4-[4-(propan-2-yl)phenyl]pyrrolidine-3-carboxylate](/img/structure/B13534041.png)
![2-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylethan-1-amine](/img/structure/B13534042.png)



